molecular formula C10H10F2O2 B2715564 (2R)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid CAS No. 2248175-29-1

(2R)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid

Cat. No. B2715564
CAS RN: 2248175-29-1
M. Wt: 200.185
InChI Key: ITLUUQASYKLCKE-SSDOTTSWSA-N
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Description

(2R)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid, also known as DFMPP, is a chemical compound that belongs to the class of phenylpropanoids. It is a chiral molecule with two enantiomers, (R)-DFMPP and (S)-DFMPP, and the (R)-enantiomer has been found to possess psychoactive properties. In recent years, DFMPP has gained significant attention from the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (2R)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including mood regulation, perception, and cognition.
Biochemical and Physiological Effects:
(2R)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid has been found to produce a range of biochemical and physiological effects. It has been shown to increase serotonin and dopamine release in the brain, leading to changes in mood and behavior. Additionally, it has been found to enhance cognitive function and improve memory consolidation.

Advantages and Limitations for Lab Experiments

(2R)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid has several advantages for use in laboratory experiments. It is a potent and selective agonist at the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological processes. However, the use of (2R)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid in experiments requires specialized equipment and expertise, and the compound is not widely available.

Future Directions

(2R)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid has significant potential for therapeutic applications in the field of neuroscience. Future research should focus on further elucidating the mechanism of action of (2R)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid and exploring its potential as a treatment for various neurological disorders, including depression, anxiety, and schizophrenia. Additionally, research should be conducted to develop safer and more efficient synthesis methods for (2R)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid.

Synthesis Methods

(2R)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid can be synthesized through a multistep process involving the reaction of 2-methyl-3-phenylpropanoic acid with a fluorinating agent. The process involves the use of hazardous chemicals and requires specialized equipment and expertise.

Scientific Research Applications

(2R)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid has been extensively studied for its potential applications in the field of neuroscience. It has been found to interact with various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and GABAergic systems. Studies have shown that (2R)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid can modulate the activity of these systems, leading to changes in mood, cognition, and behavior.

properties

IUPAC Name

(2R)-3,3-difluoro-2-methyl-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-7(9(13)14)10(11,12)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLUUQASYKLCKE-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C1=CC=CC=C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)C(C1=CC=CC=C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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